molecular formula C5H4N4 B2516753 6-Aminopyridazine-4-carbonitrile CAS No. 1783718-58-0

6-Aminopyridazine-4-carbonitrile

Cat. No.: B2516753
CAS No.: 1783718-58-0
M. Wt: 120.115
InChI Key: ZGKQHWKMPGROIV-UHFFFAOYSA-N
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Description

6-Aminopyridazine-4-carbonitrile is a heterocyclic compound that contains a pyridazine ring with an amino group at the 6-position and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridazine-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with nitriles. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and high throughput. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridazine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyridazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Aminopyridazine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminopyridazine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler compound with a similar ring structure but without the amino and cyano groups.

    Pyridazinone: Contains a carbonyl group at the 3-position instead of the cyano group.

    Aminopyridine: Contains an amino group but lacks the cyano group.

Uniqueness

6-Aminopyridazine-4-carbonitrile is unique due to the presence of both the amino and cyano groups on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-aminopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-2-4-1-5(7)9-8-3-4/h1,3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKQHWKMPGROIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783718-58-0
Record name 6-aminopyridazine-4-carbonitrile
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